molecular formula C10H7BrFN3O B11788419 4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one

4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one

Cat. No.: B11788419
M. Wt: 284.08 g/mol
InChI Key: DJARLQCXOUWRIG-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one is a heterocyclic organic compound. It contains a pyrimidine ring substituted with amino, bromo, and fluorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a β-diketone, the pyrimidine ring can be formed through cyclization reactions.

    Introduction of Substituents: The amino, bromo, and fluorophenyl groups can be introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while the amino group can be introduced via nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the bromo or fluorophenyl groups, potentially leading to dehalogenation.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromo or fluorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could produce a variety of substituted pyrimidines.

Scientific Research Applications

4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of antiviral or anticancer agents.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one: Similar structure with a different position of the fluorophenyl group.

    4-Amino-5-chloro-1-(3-fluorophenyl)pyrimidin-2(1H)-one: Chlorine instead of bromine.

    4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one: Chlorine instead of fluorine.

Uniqueness

The specific combination of substituents in 4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one may confer unique properties, such as specific binding affinities or reactivity profiles, making it distinct from similar compounds.

Properties

Molecular Formula

C10H7BrFN3O

Molecular Weight

284.08 g/mol

IUPAC Name

4-amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2-one

InChI

InChI=1S/C10H7BrFN3O/c11-8-5-15(10(16)14-9(8)13)7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,16)

InChI Key

DJARLQCXOUWRIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(C(=NC2=O)N)Br

Origin of Product

United States

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